4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-23-14-6-2-3-7-15(14)24(21,22)18-9-10-19(16(20)12-18)13-5-4-8-17-11-13/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHRDZZMLETGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Pyridine Substitution: The pyridin-3-yl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors, ensuring high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce thiols.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity: Research indicates that derivatives of piperazine compounds can exhibit significant antimicrobial properties. The sulfonyl group may enhance this activity by increasing the compound's solubility and reactivity.
- Anticancer Properties: Preliminary studies suggest that 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics .
The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, which is a common strategy in drug design .
- Neuroprotective Effects: Given its ability to cross the blood-brain barrier, it may also have applications in treating neurological disorders.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds within this class:
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- Substituent Diversity : The target compound’s 2-methoxybenzenesulfonyl group distinguishes it from analogues like UDO and UDD, which feature trifluoromethyl and chlorophenyl groups. Sulfonyl groups often enhance solubility and binding specificity compared to halogenated substituents .
Enzyme Inhibition
- UDO and UDD: These pyridine-based derivatives inhibit the Trypanosoma cruzi CYP51 enzyme, a key target in Chagas disease treatment. Their trifluoromethyl groups enhance metabolic stability and enzyme affinity .
- However, the methoxybenzenesulfonyl group may alter binding kinetics due to its bulkier and more polar nature .
Cytotoxicity
- Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate: This piperazinone derivative, synthesized via nucleophilic substitution, serves as a cytotoxic intermediate.
Molecular Properties and Drug-Likeness
*Estimated using fragment-based methods.
Insights :
- The target compound’s lower molecular weight and LogP suggest improved aqueous solubility compared to UDO/UDD, which may translate to better pharmacokinetic profiles.
Biological Activity
4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, identified by its CAS number 2097863-69-7, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a piperazine ring, a pyridine moiety, and a methoxybenzenesulfonyl group. Its molecular formula is with a molecular weight of 348.43 g/mol. The structural representation is critical for understanding its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 348.43 g/mol |
| CAS Number | 2097863-69-7 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it exhibits significant binding affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction modulates neurotransmitter release, influencing mood and cognitive functions.
Pharmacological Effects
Research has shown that this compound possesses:
- Antidepressant-like effects : In animal models, the compound demonstrated efficacy similar to traditional antidepressants, suggesting potential utility in treating depression.
- Anxiolytic properties : It has been observed to reduce anxiety behaviors in rodent models, indicating its role in anxiety disorders.
Case Studies
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of several piperazine derivatives. The results indicated that compounds similar to this compound showed significant reductions in the forced swim test scores, a common assay for antidepressant activity .
- Anxiolytic Effects : Another investigation focused on the anxiolytic effects of this compound using the elevated plus maze model. The findings suggested that it significantly increased the time spent in open arms compared to control groups, indicating reduced anxiety levels .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from readily available piperazine derivatives. Key steps include:
- Formation of Piperazine Derivative : Reaction of piperazine with appropriate sulfonyl chloride.
- Pyridine Substitution : Alkylation with pyridine derivatives under basic conditions.
- Final Sulfonamide Formation : Coupling with methoxybenzenesulfonyl chloride.
These synthetic methodologies are crucial for developing analogs with enhanced biological activity.
Research Findings
Recent studies have emphasized the structure-activity relationship (SAR) of piperazine derivatives, highlighting how modifications can enhance receptor selectivity and potency. For instance, substituting different groups on the piperazine ring has been shown to significantly affect binding affinity and biological efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Methoxybenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, and how is structural confirmation achieved?
- Methodology : Synthesis typically involves sulfonylation of the piperazinone core using 2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with pyridin-3-yl derivatives is performed via nucleophilic substitution or Buchwald-Hartwig amination. Structural confirmation requires:
- LCMS : To verify molecular weight (e.g., expected [M+H]+ peak). For example, analogous sulfonamide compounds show m/z values consistent with calculated masses (e.g., m/z 754 in a related synthesis ).
- NMR : H and C NMR to confirm substituent integration and coupling patterns, particularly distinguishing methoxy and sulfonyl groups.
- X-ray crystallography : For unambiguous confirmation, SHELX programs (e.g., SHELXL) are used for refinement, though challenges like twinning or poor resolution may require iterative modeling .
Q. How can researchers ensure purity and reproducibility of this compound in pharmacological assays?
- Methodology :
- HPLC : Employ reverse-phase chromatography with a C18 column. Use a mobile phase of methanol and sodium acetate buffer (pH 4.6) at a 65:35 ratio, as validated in pharmacopeial methods for sulfonamide derivatives .
- Thermogravimetric analysis (TGA) : To assess thermal stability and residual solvents, critical for reproducibility in biological testing.
- Batch consistency : Compare multiple synthetic batches using LC retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) and elemental analysis .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement?
- Methodology :
- SHELX parameter adjustment : Address twinning or disorder by refining occupancy ratios or applying restraints to bond lengths/angles. For example, SHELXL’s TWIN command can model pseudo-merohedral twinning .
- Cross-validation : Compare with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in electron density maps.
- High-resolution data : Collect synchrotron-derived data (<1.0 Å resolution) to improve model accuracy, especially for flexible groups like the methoxybenzenesulfonyl moiety .
Q. How can structural modifications of this compound enhance its biological activity while maintaining metabolic stability?
- Methodology :
- Bioisosteric replacement : Substitute the pyridin-3-yl group with bioisosteres like pyrimidine or thiazole to improve target affinity. For instance, 4-methylpiperazine analogs in related compounds show enhanced pharmacokinetic profiles .
- Prodrug design : Introduce ester or amide prodrug moieties at the piperazinone nitrogen to modulate solubility and bioavailability.
- Metabolic stability assays : Use liver microsomes or cytochrome P450 isoforms to identify metabolic hotspots (e.g., sulfonyl group hydrolysis) and guide fluorination or methylation to block degradation .
Q. What experimental designs are recommended to investigate this compound’s mechanism of action in complex biological systems?
- Methodology :
- Target engagement assays : Employ surface plasmon resonance (SPR) or thermal shift assays to identify binding partners (e.g., kinases or GPCRs).
- Pathway analysis : Use RNA sequencing or phosphoproteomics in cell lines treated with the compound to map signaling cascades.
- In vivo models : Prioritize orthotopic xenografts or transgenic models for diseases linked to piperazine-targeted pathways (e.g., neuropsychiatric disorders or cancer) .
Key Considerations for Researchers
- Synthetic Challenges : Side reactions during sulfonylation (e.g., over-substitution) require strict temperature control (−10°C to 0°C) .
- Biological Assay Pitfalls : Off-target effects may arise from piperazine’s inherent flexibility; use counter-screening libraries to validate specificity .
- Data Reproducibility : Adhere to pharmacopeial buffer formulations (e.g., sodium 1-octanesulfonate) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
